molecular formula C8H10N2O2 B1384307 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one CAS No. 24392-26-5

5-acetyl-2,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1384307
CAS RN: 24392-26-5
M. Wt: 166.18 g/mol
InChI Key: NOESQMJKIYDIFQ-UHFFFAOYSA-N
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Description

5-acetyl-2,6-dimethylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H11N3O . It is a derivative of pyrimidin-4-amine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of symmetrical substituted 4-amino-1,2,4-triazole and appropriate substituted ketones in the presence of acetic acid . The synthesized compounds are characterized based on their physical properties and spectroscopic data .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one are not explicitly mentioned in the retrieved data. For detailed information, specific databases like ChemicalBook can be referred .

Scientific Research Applications

Cancer Therapy

The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various types of cancers. Targeting FGFRs is a promising strategy for cancer treatment. Derivatives of pyrimidine, such as the compound , have been reported to exhibit potent activities against FGFR1, 2, and 3, making them valuable in the development of cancer therapeutics .

Future Directions

The future directions in the study of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one and similar compounds seem to be focused on their potential biological activities. For instance, some of these compounds have been tested for antibacterial and antifungal activities and showed significant to moderate activity . This suggests that these compounds could be further explored for potential applications in medicine.

properties

IUPAC Name

5-acetyl-2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-7(5(2)11)8(12)10-6(3)9-4/h1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESQMJKIYDIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507614
Record name 5-Acetyl-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-2,6-dimethylpyrimidin-4(3H)-one

CAS RN

24392-26-5
Record name 5-Acetyl-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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